molecular formula C18H13FN2O3S B11047413 4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11047413
M. Wt: 356.4 g/mol
InChI Key: GRSDMMNSMXWETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the class of quinoxalinones This compound is characterized by the presence of a fluorinated naphthyl group and a sulfonyl group attached to the quinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone or diester under acidic conditions.

    Introduction of the Fluorinated Naphthyl Group: The fluorinated naphthyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated naphthalene derivative with a suitable nucleophile.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoxalinone core or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated naphthyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoxalinone derivatives.

Scientific Research Applications

4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Fluoro-1-naphthyl)sulfonyl]-n-methylglycine: This compound shares the fluorinated naphthyl and sulfonyl groups but differs in the core structure.

    4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine: This compound has a similar sulfonyl group but a different heterocyclic core.

Uniqueness

4-[(4-Fluoro-1-naphthyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its quinoxalinone core, combined with the fluorinated naphthyl and sulfonyl groups, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-fluoronaphthalen-1-yl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C18H13FN2O3S/c19-14-9-10-17(13-6-2-1-5-12(13)14)25(23,24)21-11-18(22)20-15-7-3-4-8-16(15)21/h1-10H,11H2,(H,20,22)

InChI Key

GRSDMMNSMXWETA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.